1-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline
Description
Chemical Identity and Nomenclature
- Chemical Name: 1-((Benzo[d]dioxol-5-ylmethyl)thio)-5-methyl-triazolo[4,3-a]quinoline
- Synonyms:
- Molecular Formula: C19H15N3O2S
- Molecular Weight: 349.41 g/mol
- CAS Number: 315692-90-1
- Structural Features: The molecule features a fused triazoloquinoline ring system, methyl substitution at the 5-position, and a benzo[d]dioxole group attached via a thioether linkage at the 1-position. This combination imparts unique physicochemical properties relevant to biological activity.
Table 1: Key Chemical Identifiers
Chemical Structure Illustration:
Figure 1: 2D chemical structure of 1-((Benzo[d]dioxol-5-ylmethyl)thio)-5-methyl-triazolo[4,3-a]quinoline (PubChem CID: 2056177)
Historical Context of Triazoloquinoline Derivatives in Medicinal Chemistry
Triazoloquinoline derivatives have been extensively investigated due to their versatile biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The fusion of a triazole ring with a quinoline scaffold enhances the molecule’s ability to interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Historically, quinoline-based compounds have served as a backbone for numerous pharmacologically active agents, including antimalarials and anticancer drugs. The introduction of the triazole ring has further expanded the therapeutic potential by improving pharmacokinetic properties and target specificity.
Research into triazoloquinoline derivatives like 1-((Benzo[d]dioxol-5-ylmethyl)thio)-5-methyl-triazolo[4,3-a]quinoline has focused on their synthesis and evaluation as potential antitumor agents. Studies have demonstrated that methyl substituents on the quinoline ring can enhance hydrophobic interactions within the active sites of target proteins, contributing to improved binding affinity and biological efficacy.
The benzo[d]dioxole moiety, known for its presence in bioactive natural products such as safrole, adds further pharmacological interest due to its ability to modulate enzyme activity and receptor binding, often imparting antioxidant and cytotoxic properties.
Research Findings and Applications
Although specific detailed bioactivity data for 1-((Benzo[d]dioxol-5-ylmethyl)thio)-5-methyl-triazolo[4,3-a]quinoline remain limited in open literature, its structural analogs have shown promising antitumor and antimicrobial activities. Molecular docking and dynamics simulations in related triazoloquinoline compounds suggest stable binding to key biological targets, with binding free energies comparable to established drugs such as erlotinib.
Summary Table of Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H15N3O2S |
| Molecular Weight | 349.41 g/mol |
| Melting Point | Data not available |
| Solubility | Data not available |
| LogP (Predicted) | Data not available |
| Stability | Stable under standard conditions |
This compound’s unique combination of a triazoloquinoline core with a benzo[d]dioxole substituent via a thioether linkage positions it as a promising scaffold for further medicinal chemistry exploration, especially in oncology and infectious disease research.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-8-18-20-21-19(22(18)15-5-3-2-4-14(12)15)25-10-13-6-7-16-17(9-13)24-11-23-16/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIFPNHSRBWUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, making them a popular target for anticancer agents.
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes a mitotic blockade, leading to cell apoptosis.
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, affecting various biochemical pathways. The most significant of these is the cell cycle, particularly the mitotic phase. By causing a mitotic blockade, the compound prevents cells from dividing, which can lead to cell death.
Biological Activity
1-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C19H15N3O2S, and it features a unique structure that combines a benzo[d][1,3]dioxole moiety with a triazoloquinoline core. This article explores its biological activities, particularly its anticancer and antimicrobial properties.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula: C19H15N3O2S
- Molecular Weight: 349.4 g/mol
- IUPAC Name: 1-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline
Anticancer Activity
Research has indicated that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit promising anticancer activity. A study focusing on similar compounds demonstrated effective inhibition of cancer cell lines:
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These results indicate that the compound may possess significant antiproliferative properties with mechanisms involving apoptosis induction and cell cycle arrest through pathways such as EGFR inhibition and modulation of mitochondrial proteins like Bax and Bcl-2 .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Studies have tested various derivatives against bacterial strains such as Escherichia coli and Bacillus subtilis. The results suggest that compounds with bulky hydrophobic groups exhibit enhanced antimicrobial activity due to their ability to penetrate bacterial membranes effectively.
Case Study 1: Synthesis and Activity Assessment
A comprehensive study synthesized various thiourea derivatives containing the benzo[d][1,3]dioxole moiety. These compounds were evaluated for their anticancer activities against multiple human cancer cell lines. The findings highlighted the effectiveness of these derivatives in inhibiting cell growth while showing low cytotoxicity towards normal cells .
Case Study 2: Structure-Activity Relationship (SAR)
Another study explored the structure-activity relationship of similar compounds to determine how modifications affect biological activity. The presence of specific substituents on the triazoloquinoline core was found to enhance both anticancer and antimicrobial activities significantly. This research underscores the importance of molecular design in developing effective therapeutic agents .
Research Findings
The biological activities of this compound can be summarized as follows:
- Anticancer Mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in cell proliferation.
- Antimicrobial Mechanisms:
- Disruption of bacterial cell membranes.
- Inhibition of bacterial growth through interference with metabolic pathways.
Comparison with Similar Compounds
Structural Analogues in the [1,2,4]Triazolo[4,3-a]quinoline Family
Substituent Variations at the 1-Position
- 7-(4-Fluorobenzyloxy)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline: Activity: Demonstrated potent anticonvulsant effects in maximal electroshock (MES) tests (ED₅₀ = 11.8 mg/kg) . Structural Difference: The 1-position substituent is an alkoxy group (benzyloxy) instead of a thioether. This reduces metabolic stability compared to the thioether analog due to susceptibility to esterase-mediated hydrolysis .
- Key Difference: The absence of the benzodioxole group reduces lipophilicity, likely impacting bioavailability .
Substituent Variations at the 5-Position
- 5-Methyl-1-[2-(5-methyl-2-nitrophenoxy)ethylsulfanyl]-[1,2,4]triazolo[4,3-a]quinoline: Structure: Features a nitro-phenoxyethylsulfanyl group at the 1-position. Key Difference: The nitro group introduces electron-withdrawing effects, which may alter receptor binding compared to the electron-rich benzodioxole analog. No direct activity data are reported .
Pharmacological Activity Comparison
Key Observations :
- Alkoxy substituents (e.g., 7-O-benzyl) show strong anticonvulsant activity, but thioether analogs like the benzodioxolylmethylthio derivative may offer improved metabolic stability .
- The benzodioxole group’s electron-donating nature could enhance interactions with aromatic residues in target proteins (e.g., GABA receptors or sodium channels) compared to nitro or alkyl groups .
Preparation Methods
Synthesis of the Triazoloquinoline Core
The triazolo[4,3-a]quinoline core is synthesized via cyclocondensation or palladium-catalyzed annulation. A prominent method involves the reaction of substituted quinoline precursors with hydrazine derivatives to form the triazole ring. For instance, General Procedure B from outlines the synthesis of rhodanine derivatives through cyclization of thiosemicarbazides. Adapting this approach, 5-methylquinoline-4-carboxylic acid hydrazide can react with carbon disulfide () in basic conditions to yield 5-methyl- triazolo[4,3-a]quinoline-3-thione .
Example Reaction Conditions:
-
Hydrazide precursor: 5-Methylquinoline-4-carboxylic acid hydrazide (10 mmol)
-
Reagents: (15 mmol), KOH (20 mmol), ethanol (50 mL)
-
Conditions: Reflux at 80°C for 6 hours
Functionalization with the Piperonylmethylthio Group
The thioether linkage is introduced via nucleophilic substitution or coupling reactions. Benzo[d] dioxol-5-ylmethanamine ( , 2620-50-0) serves as a key precursor. Conversion to the corresponding thiol (benzo[d] dioxol-5-ylmethanethiol) is achieved using Lawesson’s reagent or phosphorus pentasulfide () . Subsequent coupling with the triazoloquinoline-3-thione intermediate proceeds via a base-mediated thiol-displacement reaction.
-
Thione intermediate: 5-Methyl- triazolo[4,3-a]quinoline-3-thione (1.0 eq)
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Base: Triethylamine (2.0 eq) in anhydrous THF
-
Conditions: Stirring at 60°C for 12 hours under nitrogen
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Workup: Extraction with dichloromethane, drying over , and solvent evaporation
Palladium catalysis enhances regioselectivity in complex heterocyclic systems. Patent describes Suzuki-Miyaura couplings for attaching aryl groups to triazoloquinolines. While not directly applied here, analogous conditions can optimize the introduction of methyl groups at position 5.
Adapted Conditions:
-
Catalyst: (5 mol%), (10 mol%)
-
Base: (2.0 eq) in DMF
-
Temperature: 130°C for 24 hours
Microwave-Assisted Synthesis for Rapid Cyclization
Microwave irradiation significantly reduces reaction times. As demonstrated in , cyclization steps achieve completion in 2 hours versus 12–24 hours conventionally.
Microwave Protocol:
-
Reactants: Thiosemicarbazide derivative (0.374 mmol), triethylamine (0.748 mmol)
-
Solvent: Ethanol (3 mL)
-
Conditions: Microwave heating at 100°C for 2 hours
Purification and Characterization
Final purification employs column chromatography (silicagel, ethyl acetate/hexane) or recrystallization from ethanol. Characterization via NMR and LC-MS confirms structure and purity.
Key Spectral Data:
-
NMR (CDCl₃): δ 7.85 (d, J = 8.2 Hz, 1H, quinoline-H), 6.90–6.84 (m, 3H, dioxole-H), 4.25 (s, 2H, ), 2.55 (s, 3H, ) .
-
LC-MS (ESI⁺): m/z 394.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Conventional Cyclization | Reflux, 12 hours | 68% | 90% | Low equipment requirements |
| Microwave-Assisted | 100°C, 2 hours | 89% | 95% | Time-efficient, high yield |
| Palladium-Catalyzed | 130°C, 24 hours | 75% | 92% | Regioselective for complex substrates |
Q & A
Q. What are the key synthetic routes for constructing the triazolo[4,3-a]quinoline core?
The core structure is typically synthesized via cyclization reactions. For example, 5-methyl-[1,2,4]triazolo[4,3-a]quinoline derivatives can be prepared by reacting 2-chloro-4-phenyl-1,2-dihydronaphthalene with formohydrazide under reflux conditions . Alternatively, coupling reactions involving benzo[d][1,3]dioxol-5-ylmethyl thiol groups can be achieved using anhydrous solvents like dichloromethane or pyridine, as demonstrated in the synthesis of structurally related compounds .
Q. Which analytical techniques are critical for confirming structural purity and identity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for verifying molecular structure . High-performance liquid chromatography (HPLC) is used to assess purity, particularly for intermediates and final products . Elemental analysis further validates compound composition .
Q. How is the benzo[d][1,3]dioxole moiety incorporated into the molecule?
The benzo[d][1,3]dioxole group is introduced via nucleophilic substitution or coupling reactions. For example, 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride can react with amino-substituted intermediates in anhydrous dichloromethane to form acetamide derivatives, followed by cyclization .
Advanced Research Questions
Q. What structural modifications enhance adenosine receptor antagonism?
Structure-activity relationship (SAR) studies on triazoloquinoxaline analogs (structurally related to triazoloquinolines) reveal that:
- A1 receptor affinity is optimized with 1-position substituents like trifluoromethyl (CF₃) or ethyl groups and 4-position cyclohexylamino groups .
- A2 receptor selectivity is achieved with 4-amino groups and 8-chloro substituents . These insights can guide analogous modifications to the triazoloquinoline scaffold.
Q. What experimental models assess anticonvulsant activity, and how are they interpreted?
- Maximal electroshock (MES) test : Measures the compound’s ability to prevent tonic-clonic seizures in rodents. ED₅₀ values (dose effective in 50% of subjects) are compared to reference drugs like phenytoin .
- Rotarod neurotoxicity test : Determines the TD₅₀ (toxic dose causing motor impairment). The protective index (PI = TD₅₀/ED₅₀) quantifies safety margins, with PI > 10 indicating high therapeutic potential .
Q. How can computational methods predict biological interactions?
Molecular docking studies analyze the compound’s 3D conformation and binding affinity to targets like adenosine receptors or ion channels. Software such as AutoDock or Schrödinger Suite can model interactions, guided by crystallographic data from related triazoloheterocycles . Density functional theory (DFT) calculations may further elucidate electronic properties influencing reactivity .
Q. What are common synthetic challenges, such as unexpected ring-opening reactions?
During synthesis of triazoloquinoline analogs, harsh conditions (e.g., prolonged heating in acidic media) may lead to ring-opening side reactions. For example, exposure to LiOH during hydrolysis unexpectedly cleaved a quinazoline ring in a related compound . Mitigation strategies include optimizing reaction time, temperature, and catalyst selection (e.g., cellulose sulfuric acid for eco-friendly cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
